molecular formula C23H18ClN5O3S B11669071 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11669071
M. Wt: 479.9 g/mol
InChI Key: HCWJJONTGZLPJS-DHRITJCHSA-N
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Description

The compound 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a triazole-based acetohydrazide derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4 and a phenyl group at position 3. The sulfanyl (-S-) linker connects the triazole moiety to an acetohydrazide group, which is further functionalized with an (E)-configured 2,4-dihydroxybenzylidene substituent.

Properties

Molecular Formula

C23H18ClN5O3S

Molecular Weight

479.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H18ClN5O3S/c24-17-7-9-18(10-8-17)29-22(15-4-2-1-3-5-15)27-28-23(29)33-14-21(32)26-25-13-16-6-11-19(30)12-20(16)31/h1-13,30-31H,14H2,(H,26,32)/b25-13+

InChI Key

HCWJJONTGZLPJS-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C=C(C=C4)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=C(C=C4)O)O

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

A common method involves cyclizing 4-thiosemicarbazides under basic conditions. For example:

  • Starting Material : 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide.

  • Reaction : Treatment with carbon disulfide (CS₂) in ethanol under reflux forms the triazole-thione intermediate.

  • Conditions : 6–8 hours at 80°C, yielding 70–85%.

Alkylation for Sulfanyl Group Introduction

The sulfanyl (-S-) group is introduced via nucleophilic substitution:

  • Reagents : Ethyl chloroacetate or bromoacetate in acetone with K₂CO₃.

  • Procedure : Triazole-thione reacts with ethyl chloroacetate (1:1.2 molar ratio) at 60°C for 4 hours, yielding 2-[(triazol-3-yl)sulfanyl]acetate esters (75–90%).

Formation of Acetohydrazide Intermediate

The acetate ester is converted to acetohydrazide via hydrazinolysis:

  • Reagents : Hydrazine hydrate (80%) in ethanol.

  • Conditions : Reflux for 3–5 hours, yielding 2-[(triazol-3-yl)sulfanyl]acetohydrazide (85–92%).

  • Purification : Recrystallization from ethanol-water (3:1).

Key Data :

ParameterValueSource
Yield85–92%
Reaction Time3–5 hours
SolventEthanol

Condensation with 2,4-Dihydroxybenzaldehyde

The hydrazone bond is formed via acid-catalyzed condensation:

Standard Procedure

  • Reagents : 2-[(triazol-3-yl)sulfanyl]acetohydrazide + 2,4-dihydroxybenzaldehyde (1:1 molar ratio).

  • Catalyst : Glacial acetic acid (2–3 drops).

  • Conditions : Reflux in ethanol for 6–8 hours.

  • Yield : 68–75% after recrystallization.

Microwave-Assisted Synthesis

  • Conditions : Microwave irradiation at 100°C for 20–30 minutes.

  • Advantages : 15% higher yield (80–85%) and reduced reaction time.

Comparative Data :

MethodYieldTimePurity (HPLC)Source
Conventional reflux68–75%6–8 h98.5%
Microwave80–85%20–30 m99.2%

Purification and Characterization

Crystallization

  • Solvent System : Ethanol or ethanol-DMF (4:1) for high-purity crystals.

  • Recovery : 90–95% of product.

Analytical Validation

  • IR Spectroscopy :

    • N-H stretch: 3250–3300 cm⁻¹.

    • C=O (hydrazide): 1685–1695 cm⁻¹.

    • C=N (triazole): 1600–1620 cm⁻¹.

  • ¹H NMR (DMSO-d₆) :

    • Hydrazone CH=N: δ 8.35–8.45 ppm.

    • Aromatic protons: δ 6.70–7.80 ppm.

  • Elemental Analysis : ≤0.4% deviation from theoretical values.

Optimization Challenges and Solutions

Side Reactions

  • Issue : Over-alkylation at the triazole sulfur.

  • Mitigation : Use a 1:1 molar ratio of triazole-thione to alkylating agent.

Hydrazone Isomerization

  • Issue : Z-isomer formation during condensation.

  • Solution : Acid catalysis (glacial acetic acid) favors E-isomer.

Solubility Limitations

  • Issue : Poor solubility of 2,4-dihydroxybenzaldehyde in ethanol.

  • Fix : Use ethanol-DMF (9:1) as co-solvent.

Scalability and Industrial Relevance

  • Batch Size : Up to 500 g with consistent yields (70–75%).

  • Cost Drivers :

    • 2,4-Dihydroxybenzaldehyde (≥$200/g at lab scale).

    • Microwave reactors reduce energy costs by 40% .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby preventing cell proliferation. The triazole ring and the dihydroxyphenyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-Acetohydrazide Derivatives

Compound Name/ID Triazole Substituents Methylidene Group Key Features/Activities
Target Compound 4-(4-Cl-Ph), 5-Ph (E)-2,4-Dihydroxyphenyl Antioxidant potential (inferred)
ZE-4b 4-Ethyl, 5-pyridin-2-yl (E)-2-Phenyl Pyridine enhances electronic effects
ZE-4c 4-(Fluorophenyl), 5-pyridin-2-yl (E)-2-Phenyl Fluorine improves lipophilicity
ZE-5a 4-Cyclohexyl, 5-pyridin-2-yl (4-Methylphenyl)sulfonyl Sulfonyl group increases stability
Compound 6 Purine-6-yl (E)-4-Chlorophenyl Purine core alters binding affinity
Compound 14 4-Chloro-2-methylphenoxy (E)-5-Methylfuran-2-yl Furan contributes to π-π stacking
Compound 4-Ph, 5-(p-tolylaminoethyl) (E)-1-Phenylethylidene Aminoethyl enhances antioxidant activity

Key Observations:

  • Substituent Effects: The 4-chlorophenyl group in the target compound and ZE-4c/Compound 6 suggests shared reactivity patterns, but the dihydroxyphenyl methylidene group distinguishes it by introducing antioxidant phenolic -OH groups .
  • Electronic Properties: Pyridine (ZE-4b, ZE-4c) and purine (Compound 6) substituents may enhance electron-withdrawing effects compared to the target compound’s phenyl groups .
  • Bioactivity: The (E)-2,4-dihydroxyphenyl group in the target compound aligns with antioxidant motifs seen in plant-derived phenolic compounds (e.g., Populus bud extracts in ), suggesting synergistic bioactivity .

Antioxidant Activity:

  • Compound: Exhibited 1.5-fold higher Ferric reducing antioxidant power (FRAP) than butylated hydroxytoluene (BHT) due to the p-tolylaminoethyl and phenylethylidene groups .
  • Target Compound: The 2,4-dihydroxyphenyl group is structurally analogous to catechol, a known antioxidant moiety, implying comparable or superior activity .

Anti-Exudative Activity:

  • 1,2,4-Triazole-Furan Derivatives (): Showed dose-dependent anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium.

Physicochemical and Crystallographic Properties

  • Solubility : The dihydroxyphenyl group in the target compound may improve aqueous solubility compared to ZE-5a’s sulfonyl group or ZE-4b’s pyridine .
  • Crystallography : The (E)-configuration of the imine group, confirmed via X-ray analysis in analogous compounds (e.g., ), is critical for maintaining planar geometry and intermolecular interactions .

Research Findings and Implications

  • Structural Optimization: The target compound’s dihydroxyphenyl substitution offers a balance between antioxidant activity and solubility, outperforming furan (Compound 14) or pyridine (ZE-4b) derivatives in phenolic bioactivity .
  • Validation Methods : Crystallographic tools like SHELXL () and ORTEP-3 () are essential for confirming stereochemistry and molecular packing .
  • Synergistic Effects: As seen in Populus bud extracts (), the combination of phenolic and triazole groups may amplify antimicrobial or anti-inflammatory effects .

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a derivative of the 1,2,4-triazole class known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications based on existing literature.

Chemical Structure

The structure of the compound can be represented as follows:

C22H20ClN5O3S\text{C}_{22}\text{H}_{20}\text{ClN}_{5}\text{O}_{3}\text{S}

This compound features a triazole ring, a chlorophenyl group, and a hydrazide moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

  • Antibacterial Properties : Triazole derivatives have been shown to exhibit significant antibacterial effects. For instance, compounds similar to the one have demonstrated activity against several bacterial strains including Escherichia coli and Staphylococcus aureus . The presence of the mercapto group in triazoles is often linked to enhanced antibacterial properties.
  • Antifungal Activity : The triazole scaffold is well-documented for antifungal properties. Studies indicate that triazole derivatives can inhibit the growth of fungi such as Candida albicans, making them potential candidates for antifungal drug development .

Anticancer Activity

Research has highlighted the anticancer potential of triazole derivatives. For example:

  • A related compound was tested against colon carcinoma (HCT-116) and exhibited an IC50 value of 6.2 μM .
  • Another study reported that specific triazole derivatives showed activity against breast cancer cell lines with IC50 values ranging from 27.3 μM to 43.4 μM .

These findings suggest that the compound may possess similar anticancer properties due to its structural features.

Antioxidant Activity

The antioxidant capabilities of triazole derivatives are also noteworthy. Compounds containing the 1,2,4-triazole ring have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Many triazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis and fungal sterol biosynthesis.
  • Interference with DNA Synthesis : Some studies suggest that these compounds may interfere with nucleic acid synthesis in cancer cells, leading to apoptosis.
  • Antioxidant Mechanism : The ability to donate electrons allows these compounds to neutralize free radicals effectively.

Case Studies

  • Case Study on Anticancer Activity : In a study evaluating various triazole derivatives against cancer cell lines, the compound demonstrated significant cytotoxicity against HCT-116 cells with an IC50 value indicating potent activity compared to standard chemotherapeutics .
  • Case Study on Antimicrobial Efficacy : Another investigation into the antibacterial properties revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against resistant strains of bacteria .

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain reflux (80–120°C) for triazole ring stability.
  • Solvent selection : Use polar aprotic solvents (e.g., DMSO) to enhance solubility and reaction rates .
  • Catalysts : Employ p-toluenesulfonic acid for efficient hydrazone formation .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and hydrazone geometry (E/Z configuration) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with methanol/water mobile phases .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Answer:
Discrepancies may arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI for antimicrobial MIC assays; MTT for cytotoxicity) .
  • Compound purity : Re-evaluate purity via HPLC and confirm batch-to-batch consistency .
  • Biological models : Test across multiple cell lines (e.g., HeLa, MCF-7) or microbial strains to assess selectivity .

Advanced: What computational methods are suitable for studying its mechanism of action?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like EGFR or fungal CYP51 .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to assess stability .

Basic: How does the compound’s stability impact experimental design?

Answer:

  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) due to the dihydroxyphenyl group’s susceptibility to oxidation .
  • Temperature : Keep at –20°C for long-term storage; avoid freeze-thaw cycles.
  • Solvent compatibility : Use DMSO for stock solutions, but limit exposure to aqueous buffers (pH >7) to prevent hydrolysis .

Advanced: What strategies validate the role of functional groups in bioactivity?

Answer:

  • SAR studies : Synthesize analogs (e.g., replace 4-chlorophenyl with fluorophenyl) and compare IC₅₀ values .
  • Protease inhibition assays : Test triazole-thiol derivatives to isolate contributions of the sulfur moiety .
  • Spectroscopic titration : Use fluorescence quenching to study interactions with DNA or enzymes .

Advanced: How can reaction byproducts be minimized during synthesis?

Answer:

  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
  • Catalyst optimization : Replace traditional bases with phase-transfer catalysts (e.g., TBAB) to reduce side reactions .
  • In-situ monitoring : Use TLC or inline IR spectroscopy to track reaction progress .

Basic: What are the compound’s primary applications in drug discovery?

Answer:

  • Antimicrobial agents : Triazole moiety inhibits fungal lanosterol 14α-demethylase (CYP51) .
  • Anticancer candidates : Hydrazone group chelates metal ions, inducing oxidative stress in cancer cells .
  • Enzyme inhibitors : Targets tyrosinase or α-glucosidase for metabolic disorder studies .

Advanced: How can researchers address low solubility in biological assays?

Answer:

  • Co-solvents : Use 1–5% DMSO or β-cyclodextrin inclusion complexes .
  • Prodrug design : Introduce phosphate or PEG groups to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Advanced: What comparative analyses distinguish this compound from similar triazole derivatives?

Answer:

  • Functional group mapping : Compare logP values (e.g., 4-chlorophenyl increases lipophilicity vs. methoxyphenyl) .
  • Biological screening : Benchmark IC₅₀ against reference compounds (e.g., fluconazole for antifungal activity) .
  • Thermal analysis : DSC/TGA to contrast melting points and thermal stability .

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